Cas no 1314985-68-6 (tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate)

Tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an iodine substituent at the para position of a dimethyl-substituted phenyl ring. This compound is particularly useful in organic synthesis, where the Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its crystalline solid form and well-defined structure ensure consistent reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The steric hindrance from the tert-butyl and methyl groups enhances selectivity in synthetic applications.
tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate structure
1314985-68-6 structure
Product Name:tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate
CAS No:1314985-68-6
MF:C13H18INO2
MW:347.191996097565
CID:5527990
Update Time:2025-10-28

tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (4-iodo-2,6-dimethylphenyl)carbamate
    • tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate
    • Inchi: 1S/C13H18INO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
    • InChI Key: RDCDDIXTYBVRTI-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1=C(C)C=C(I)C=C1C

tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683551-1g
tert-Butyl (4-iodo-2,6-dimethylphenyl)carbamate
1314985-68-6 98%
1g
¥1627.00 2024-08-09

Additional information on tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate

tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate: A Comprehensive Overview

tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate (CAS No. 1314985-68-6) is a highly specialized organic compound with significant applications in the fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a phenylcarbamate moiety substituted with iodine and methyl groups. The combination of these functional groups makes it a versatile building block for various chemical reactions and material syntheses.

The tert-butyl group in the compound provides steric protection to the reactive sites, making it ideal for use in protecting group strategies during organic synthesis. The 4-iodo substitution on the phenyl ring introduces electronic effects that can influence reactivity and selectivity in reactions. Additionally, the 2,6-dimethyl groups enhance the stability of the aromatic ring and provide further steric hindrance, which can be advantageous in certain synthetic pathways.

Recent advancements in chemical synthesis have highlighted the potential of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate as a key intermediate in the preparation of advanced materials. For instance, researchers have utilized this compound to synthesize novel polyurethanes with enhanced mechanical properties. The ability to control the reactivity of the carbamate group through precise substitution patterns has opened new avenues for material design.

In terms of synthesis, tert-butyl 4-iodo-2,6-dimethylphenylcarbamate can be prepared via a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic route depends on the specific requirements of the application. For example, a recent study demonstrated that using a palladium-catalyzed cross-coupling reaction allows for high-yield production of this compound with excellent regioselectivity.

The application of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate extends beyond materials science into pharmaceutical research. Its unique structure makes it a valuable tool in drug discovery programs where precise control over molecular architecture is critical. For instance, researchers have employed this compound as a precursor in the synthesis of bioactive molecules targeting specific cellular pathways.

From an environmental perspective, the development of sustainable synthetic methods for tert-butyl 4-iodo-2,6-dimethylphenylcarbamate is an area of active research. Green chemistry principles are being increasingly integrated into its production processes to minimize waste and reduce energy consumption. Innovations such as catalytic recycling and solvent-free reactions are being explored to enhance the eco-friendliness of its synthesis.

In conclusion, tert-butyl 4-iodo-2,6-dimethylphenylcarbamate (CAS No. 1314985-68-6) stands out as a critical compound in modern chemical research and industry. Its versatile structure enables its use across diverse applications, from advanced materials to pharmaceuticals. As research continues to uncover new synthetic methods and applications for this compound, its role in shaping future technologies will undoubtedly grow more prominent.

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